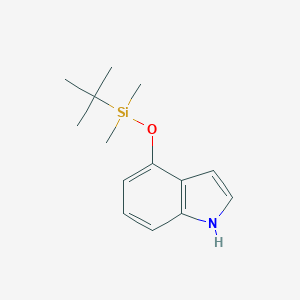

4-(t-Butyldimethylsilyloxy)indole

Übersicht

Beschreibung

4-(t-Butyldimethylsilyloxy)indole, also known as TBS-indole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBS-indole is a derivative of indole, a heterocyclic aromatic compound that is widely found in nature and has been extensively studied for its biological activities.

Wirkmechanismus

The mechanism of action of 4-(t-Butyldimethylsilyloxy)indole is not fully understood, but it is believed to involve the modulation of various signaling pathways. 4-(t-Butyldimethylsilyloxy)indole has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in regulating immune and inflammatory responses. 4-(t-Butyldimethylsilyloxy)indole has also been found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan and has been implicated in the pathogenesis of cancer and inflammation.

Biochemical and Physiological Effects:

4-(t-Butyldimethylsilyloxy)indole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(t-Butyldimethylsilyloxy)indole can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of IDO. In vivo studies have shown that 4-(t-Butyldimethylsilyloxy)indole can reduce tumor growth, improve cognitive function, and reduce neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(t-Butyldimethylsilyloxy)indole in lab experiments is its relatively simple synthesis method. 4-(t-Butyldimethylsilyloxy)indole can be synthesized using commercially available reagents and standard laboratory equipment. Another advantage of 4-(t-Butyldimethylsilyloxy)indole is its versatility in terms of its potential applications. 4-(t-Butyldimethylsilyloxy)indole has been studied for its therapeutic potential in various diseases, making it a promising candidate for drug development.

One limitation of using 4-(t-Butyldimethylsilyloxy)indole in lab experiments is its potential toxicity. 4-(t-Butyldimethylsilyloxy)indole has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on 4-(t-Butyldimethylsilyloxy)indole. One direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to investigate the potential of 4-(t-Butyldimethylsilyloxy)indole in combination with other drugs or therapies. This could enhance its therapeutic efficacy and reduce potential toxicity. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-(t-Butyldimethylsilyloxy)indole in vivo, which could provide valuable information for drug development.

Conclusion:

In conclusion, 4-(t-Butyldimethylsilyloxy)indole is a promising compound that has potential therapeutic applications in various diseases. Its simple synthesis method, versatility, and potential efficacy make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, potential toxicity, and pharmacokinetics.

Wissenschaftliche Forschungsanwendungen

4-(t-Butyldimethylsilyloxy)indole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(t-Butyldimethylsilyloxy)indole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 4-(t-Butyldimethylsilyloxy)indole has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-(t-Butyldimethylsilyloxy)indole has been shown to improve cognitive function and reduce neuroinflammation.

Eigenschaften

CAS-Nummer |

106792-40-9 |

|---|---|

Produktname |

4-(t-Butyldimethylsilyloxy)indole |

Molekularformel |

C14H21NOSi |

Molekulargewicht |

247.41 g/mol |

IUPAC-Name |

tert-butyl-(1H-indol-4-yloxy)-dimethylsilane |

InChI |

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-8-6-7-12-11(13)9-10-15-12/h6-10,15H,1-5H3 |

InChI-Schlüssel |

DXWMQIPBFPYBTD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2 |

Kanonische SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2 |

Synonyme |

4-(tert-butyldimethylsilyloxy)indole |

Herkunft des Produkts |

United States |

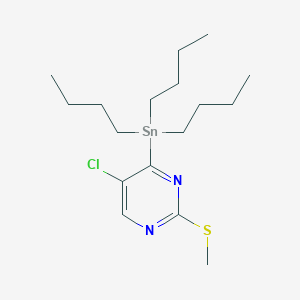

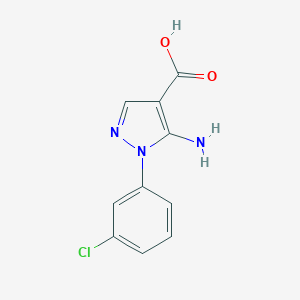

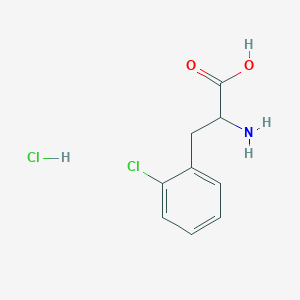

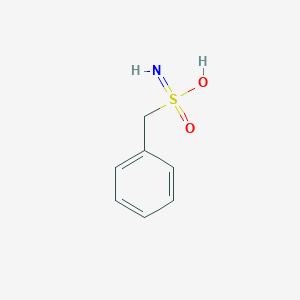

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)